

Application Notes and Protocols for Calcium Mobilization Assay Using ZQ-16

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Compound of Interest

Compound Name: ZQ-16

Cat. No.: B1664550

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing **ZQ-16**, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), in a calcium mobilization assay. This assay is a critical tool for studying GPR84 signaling and for the screening and characterization of novel GPR84 modulators in drug discovery.

Introduction

ZQ-16 is a small-molecule agonist of GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory processes.^{[1][2]} Upon binding to GPR84, **ZQ-16** activates downstream signaling pathways, leading to a transient increase in intracellular calcium concentration ($[Ca^{2+}]_i$).^{[3][4]} This calcium mobilization can be detected using fluorescent calcium indicators, providing a robust and quantifiable readout of receptor activation. The assay is suitable for high-throughput screening (HTS) to identify novel GPR84 agonists, antagonists, and allosteric modulators.

ZQ-16 is highly selective for GPR84 and shows no activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μ M.

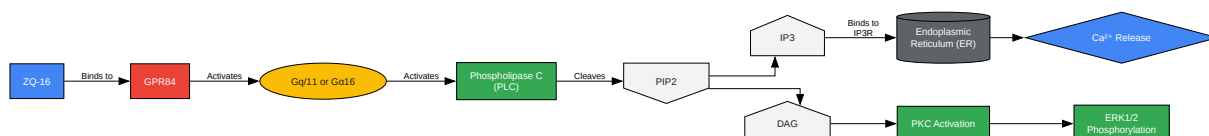
Principle of the Assay

The calcium mobilization assay relies on a cell line co-expressing GPR84 and a promiscuous G protein, often $G\alpha_{16}$ or a chimeric G protein like $G\alpha_{qi5}$, to couple the receptor to the phospholipase C (PLC) pathway.[3] Activation of this pathway leads to the generation of inositol trisphosphate (IP_3), which binds to IP_3 receptors on the endoplasmic reticulum, triggering the release of stored Ca^{2+} into the cytoplasm.

The change in intracellular Ca^{2+} is detected by a fluorescent indicator dye, such as Fluo-4 AM, that is pre-loaded into the cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases to the membrane-impermeant Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to Ca^{2+} . [5] This change in fluorescence is measured over time using a fluorescence plate reader or a flow cytometer to determine the kinetics and magnitude of the calcium response.

Signaling Pathway

The binding of **ZQ-16** to GPR84 initiates a cascade of intracellular events culminating in calcium release. The simplified signaling pathway is depicted below.



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ZQ-16 mediated GPR84 signaling pathway leading to calcium mobilization.

Quantitative Data Summary

The following table summarizes the reported potency of **ZQ-16** in various GPR84-mediated signaling assays.

Parameter	Cell Line	Assay Type	EC ₅₀ Value (μM)	Reference
ZQ-16	HEK293/Gα16/GPR84	Calcium Mobilization	0.139	[6]
HEK293/Gα16/GPR84	Calcium Mobilization	0.213	[7][8]	
HEK293/Gα16/GPR84	Calcium Mobilization	1.01	[7]	
HEK293/GPR84	cAMP Inhibition	0.134	[7][8]	
HEK293/GPR84	β-Arrestin Recruitment	0.597	[8]	

Note: EC₅₀ values can vary depending on the specific cell line, passage number, assay conditions, and instrumentation.

Detailed Experimental Protocol

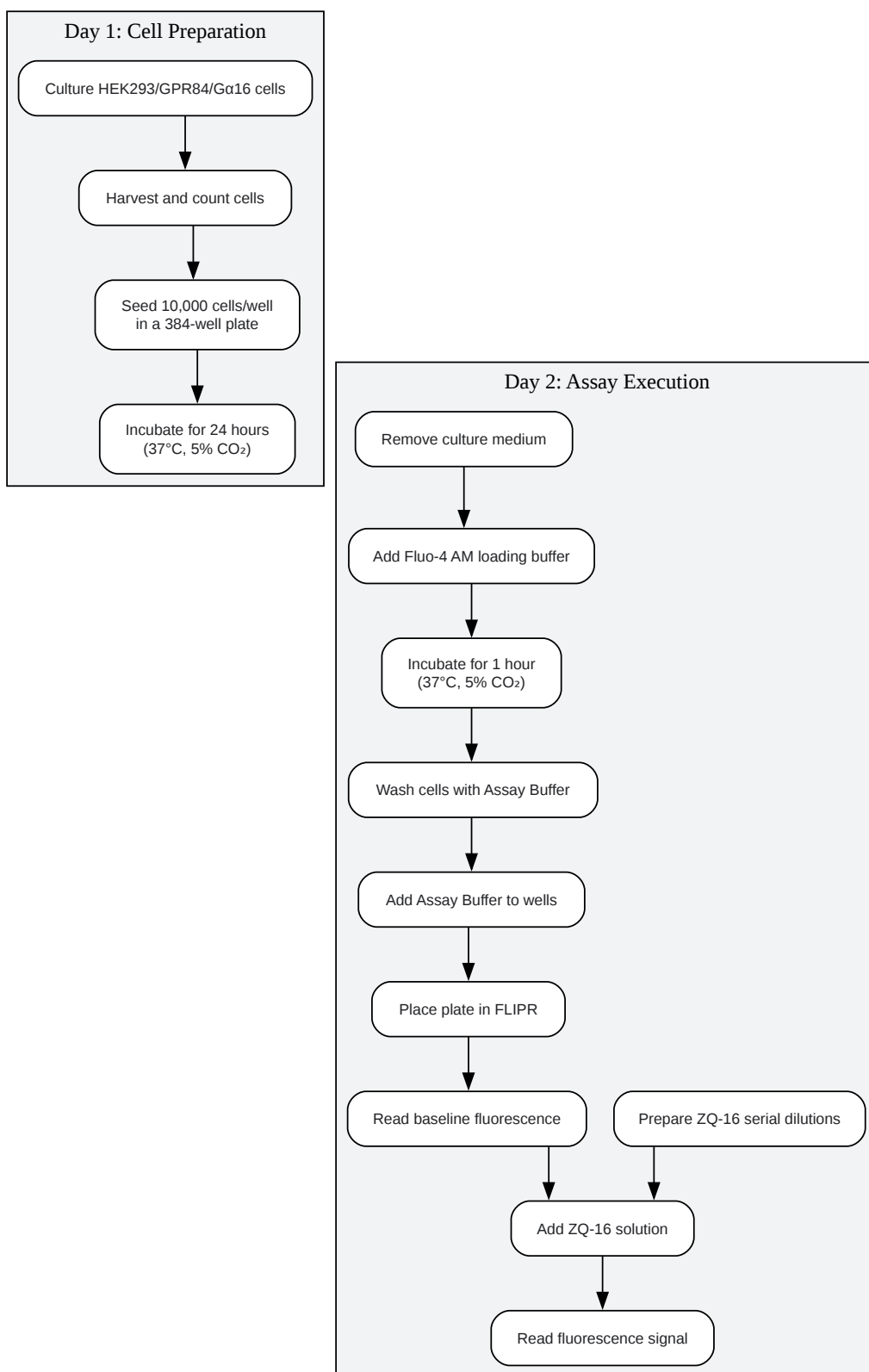
This protocol describes a calcium mobilization assay in a 384-well format using HEK293 cells stably expressing human GPR84 and Gα16, with Fluo-4 AM as the calcium indicator.

Materials and Reagents

- Cells: HEK293 cell line stably co-expressing human GPR84 and Gα16.
- ZQ-16:** (Tocris, MedchemExpress, etc.)[8]
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Fluo-4 AM: (Thermo Fisher Scientific, Ion Biosciences, etc.)
- Pluronic F-127: 20% solution in DMSO.

- Probenecid: (Optional, to prevent dye extrusion).
- Black, clear-bottom 384-well microplates.
- Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or similar instrument.

Experimental Workflow



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Workflow for the **ZQ-16** calcium mobilization assay.

Step-by-Step Procedure

Day 1: Cell Seeding

- Culture HEK293/GPR84/Gα16 cells in T-75 flasks until they reach 80-90% confluency.
- Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
- Resuspend the cells in culture medium and perform a cell count.
- Dilute the cells to a concentration of 1×10^5 cells/mL.
- Seed 25 μ L of the cell suspension (2,500 cells) into each well of a black, clear-bottom 384-well plate.
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

Day 2: Assay Execution

- Prepare Dye Loading Buffer:
 - Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.
 - For 10 mL of loading buffer, add 10 μ L of 2 mM Fluo-4 AM stock (final concentration 2 μ M), 50 μ L of 20% Pluronic F-127 (final concentration 0.1%), and optionally 100 μ L of 250 mM Probenecid (final concentration 2.5 mM) to 10 mL of Assay Buffer. Mix well.
- Cell Loading:
 - Remove the culture medium from the cell plate.
 - Add 20 μ L of the Dye Loading Buffer to each well.
 - Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
- Prepare **ZQ-16** Compound Plate:
 - Prepare a 10 mM stock solution of **ZQ-16** in DMSO.

- Perform a serial dilution of **ZQ-16** in Assay Buffer to create a range of concentrations (e.g., from 100 μ M to 1 nM) at 4X the final desired concentration. Also include a vehicle control (DMSO in Assay Buffer).
- Fluorescence Measurement:
 - After incubation, wash the cell plate twice with 25 μ L/well of Assay Buffer, leaving 20 μ L of buffer in each well after the final wash.
 - Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).
 - Set the instrument parameters (e.g., Excitation: 488 nm, Emission: 525 nm).
 - Record a baseline fluorescence reading for 10-20 seconds.
 - The instrument will then add 10 μ L of the 4X **ZQ-16** solution from the compound plate to the cell plate (bringing the final volume to 40 μ L and the compound concentration to 1X).
 - Immediately begin recording the fluorescence signal every second for at least 120-180 seconds.

Data Analysis

- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as the area under the curve (AUC).
- Normalize the data to the vehicle control (0% activation) and a maximal response control (e.g., a saturating concentration of **ZQ-16** or a known agonist like 6-OAU) (100% activation).
- Plot the normalized response against the logarithm of the **ZQ-16** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

The calcium mobilization assay using **ZQ-16** is a robust and reliable method for studying GPR84 activation and for screening compound libraries. The detailed protocol and application

notes provided here serve as a comprehensive guide for researchers to successfully implement this assay in their laboratories for advancing research and drug discovery efforts related to GPR84.

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